4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid
Description
4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 3-position and a 3-fluoro-5-hydroxyphenyl moiety at the 4-position. The compound combines fluorine’s electron-withdrawing effects, a hydroxyl group’s polarity, and a methyl group’s steric influence, making it a candidate for pharmaceutical or material science applications.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODQYYICTSIIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689378 | |
| Record name | 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-31-4 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-hydroxy-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-5-hydroxybenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 4-(3-Fluoro-5-oxophenyl)-3-methylbenzoic acid.
Reduction: Products include 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic Acid
Physicochemical Properties
- Solubility and Acidity: Fluorine and hydroxyl groups enhance polarity, increasing solubility in polar solvents compared to non-fluorinated analogs (e.g., 3-methylbenzoic acid, purity 0.998 mass fraction ). The hydroxyl group in the 5-position may form intramolecular hydrogen bonds, reducing solubility relative to 3-fluoro-5-methoxy analogs (e.g., 3-fluoro-4-hydroxy-5-methoxybenzaldehyde, CAS 79418-78-3) .
Biological Activity
4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid is an organic compound with a unique molecular structure characterized by the presence of a fluorine atom and a hydroxyl group on its aromatic ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug discovery and medicinal chemistry.
- Molecular Formula : C₁₃H₉F O₄
- Molecular Weight : Approximately 248.21 g/mol
- CAS Number : 1261970-59-5
The compound features a benzoic acid backbone, which contributes to its reactivity and biological activity. The fluorine substitution enhances metabolic stability and blood-brain barrier penetration, while the hydroxyl group can participate in hydrogen bonding, crucial for ligand-receptor interactions in biological processes.
Biological Activities
This compound exhibits several notable biological activities:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for elucidating its biological activity. Comparative analysis with similar compounds reveals that the unique combination of functional groups significantly impacts its activity profile.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoro-4-methylbenzoic acid | C₈H₇F O₂ | Lacks hydroxyl group; simpler structure. |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | No fluorine substitution; commonly used as preservative. |
| 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid | C₁₆H₁₁F N₂ O₃ | More complex structure; different biological activities. |
The presence of both functional groups in this compound enhances its reactivity compared to these structurally similar compounds.
Example Study
In one study focusing on novel derivatives of phenolic compounds, compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain structural modifications led to enhanced antibacterial activity, which might be extrapolated to predict the behavior of this compound .
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